De-O-acetylcinobufotalin

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various tools such as a structural formula editor and a 3D model viewer . These tools can convert a drawn molecule into a 3D model for better visualization .Chemical Reactions Analysis

The analysis of chemical reactions often involves the use of electroanalytical tools . These tools can investigate redox-active intermediates, from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For instance, physical characteristics can include density on a wet and dry basis, total porosity, air space, and water retention . The most important chemical characteristics in substrates include pH, electrical conductivity, and available nutrient content .Aplicaciones Científicas De Investigación

Cancer Treatment

Desacetylcinobufotalin is a compound found in Cinobufacini, a traditional Chinese medicine derived from the skin of Bufo bufo gargarizans Cantor . This medicine has been approved by the Chinese State Food and Drug Administration (CFDA) for the treatment of various cancers . The compound is one of the active substances in the Cinobufacini capsule .

Pharmacokinetics

Desacetylcinobufotalin is one of the compounds that can be quantitated in rat plasma samples after the administration of the Cinobufacini capsule . This suggests that the compound has good bioavailability and can be effectively absorbed into the bloodstream.

Formulation Research

Desacetylcinobufotalin is present in different formulations of Cinobufacini, including capsules and injections . The presence of this compound in different formulations suggests its versatility and adaptability in various delivery methods.

Comparative Pharmacology

Studies have shown that different formulations of Cinobufacini, such as capsules and injections, exhibit different anticancer effects . Desacetylcinobufotalin is one of the compounds that contribute to these differences .

Dose-Response Relationship

The exposure of Desacetylcinobufotalin and other components in Cinobufacini capsule groups with three different doses showed a similar trend with significant differences, and the exposure increased with the increase of the dose . This indicates a dose-response relationship for Desacetylcinobufotalin.

Synergistic Effects

Desacetylcinobufotalin is one of several compounds found in Cinobufacini. These compounds likely work together to produce the observed therapeutic effects . This suggests that Desacetylcinobufotalin may have synergistic effects with other compounds.

Potential for New Drug Development

Given its presence in a traditional medicine approved for cancer treatment and its various pharmacological properties, Desacetylcinobufotalin could be a potential candidate for the development of new drugs .

Influence on Cell Proliferation and Apoptosis

While specific studies on Desacetylcinobufotalin are limited, research on Cinobufacini, which contains Desacetylcinobufotalin, has shown inhibitory effects on cell proliferation and induced apoptosis in hepatocellular carcinoma cell lines . This suggests that Desacetylcinobufotalin may also contribute to these effects.

Direcciones Futuras

The future of synthetic chemistry, which includes the synthesis of compounds like De-O-acetylcinobufotalin, is expected to focus on higher selectivity, higher efficiency, environmental benignity, and sustainable energy . The discovery of high-performance catalysts will evolve from trial-and-error to rational design .

Mecanismo De Acción

Target of Action

Desacetylcinobufotalin, also known as De-O-acetylcinobufotalin, is a natural compound that has been found to have significant antitumor activity . The primary targets of Desacetylcinobufotalin are cancer cells, particularly HepG2 cells . It induces apoptosis in these cells, leading to their death .

Mode of Action

Desacetylcinobufotalin interacts with its targets by inducing apoptosis via the mitochondria pathway . This interaction results in significant changes within the target cells, including the marked inhibition of HepG2 cells . The IC50 value, a measure of the effectiveness of Desacetylcinobufotalin in inhibiting biological function, is 0.0279μmol/ml for HepG2 cells .

Biochemical Pathways

Desacetylcinobufotalin affects several biochemical pathways. It has been found to dysregulate cell proliferation, which is a key mechanism in its anti-tumor effects . Network pharmacology analyses suggest that Desacetylcinobufotalin may inhibit hepatocellular carcinoma (HCC) via directly modulating cancer, metabolism, and immune-related pathways .

Pharmacokinetics

The pharmacokinetics of Desacetylcinobufotalin, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . The pharmacokinetic characteristics of Desacetylcinobufotalin vary widely, which could explain differences in the efficacy of different formulations .

Result of Action

The molecular and cellular effects of Desacetylcinobufotalin’s action are significant. It has been found to induce apoptosis in HepG2 cells, leading to their death . This results in a marked inhibition effect on these cells .

Propiedades

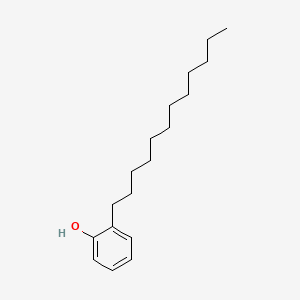

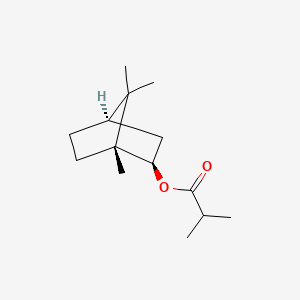

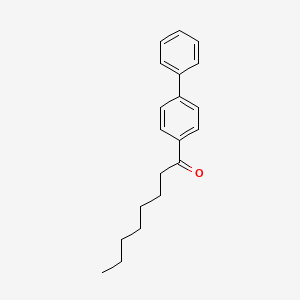

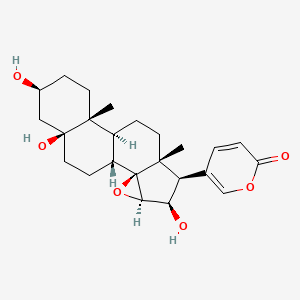

IUPAC Name |

5-[(1R,2S,4R,5R,6R,7R,10S,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O6/c1-21-8-5-14(25)11-23(21,28)10-7-16-15(21)6-9-22(2)18(13-3-4-17(26)29-12-13)19(27)20-24(16,22)30-20/h3-4,12,14-16,18-20,25,27-28H,5-11H2,1-2H3/t14-,15-,16+,18-,19+,20+,21+,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYICJTUIXEEGK-NNWVIVGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(CCC3C2CCC4(C35C(O5)C(C4C6=COC(=O)C=C6)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@]35[C@H](O5)[C@@H]([C@@H]4C6=COC(=O)C=C6)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Desacetylcinobufotalin | |

CAS RN |

4099-30-3 | |

| Record name | Desacetylcinobufotalin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4099-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)